molecular formula C10H12BrNO2 B3110108 4-bromo-N-methoxy-N,2-dimethylbenzamide CAS No. 178313-45-6

4-bromo-N-methoxy-N,2-dimethylbenzamide

Cat. No. B3110108
CAS RN: 178313-45-6
M. Wt: 258.11 g/mol
InChI Key: MUTHMRPWEAXRML-UHFFFAOYSA-N
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Description

4-bromo-N-methoxy-N,2-dimethylbenzamide is a chemical compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 . It is commonly used in the field of chemistry for various applications .


Synthesis Analysis

The synthesis of 4-bromo-N-methoxy-N,2-dimethylbenzamide can be achieved from Benzoyl chloride, 4-bromo-2-methyl- and N,O-Dimethylhydroxylamine hydrochloride . The exact process and conditions for this synthesis may vary depending on the specific requirements of the experiment .


Molecular Structure Analysis

The molecular structure of 4-bromo-N-methoxy-N,2-dimethylbenzamide consists of a benzamide core with a bromine atom at the 4-position and methoxy and dimethyl groups attached to the nitrogen atom . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The specific chemical reactions involving 4-bromo-N-methoxy-N,2-dimethylbenzamide would depend on the conditions and reagents used. As a benzamide derivative, it may undergo reactions typical of this class of compounds, such as nucleophilic substitution reactions at the bromine position or reactions involving the carbonyl group .


Physical And Chemical Properties Analysis

4-bromo-N-methoxy-N,2-dimethylbenzamide has a predicted boiling point of 377.1±35.0 °C and a predicted density of 1.406±0.06 g/cm3 . These properties can influence how the compound behaves in different environments and how it can be manipulated in the laboratory .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-bromo-N-methoxy-N,2-dimethylbenzamide, focusing on six unique fields:

Pharmaceutical Research

4-bromo-N-methoxy-N,2-dimethylbenzamide is often used in pharmaceutical research as a building block for the synthesis of various bioactive compounds. Its unique structure allows for the creation of molecules that can interact with biological targets, potentially leading to the development of new drugs for treating diseases .

Chemical Synthesis

In the field of chemical synthesis, this compound serves as an intermediate in the production of more complex organic molecules. Its bromine atom and methoxy group make it a versatile reagent for various chemical reactions, including nucleophilic substitution and palladium-catalyzed coupling reactions .

Material Science

Researchers in material science utilize 4-bromo-N-methoxy-N,2-dimethylbenzamide to develop new materials with specific properties. For example, it can be used in the synthesis of polymers and other materials that require precise structural modifications to achieve desired mechanical, thermal, or electrical properties .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential use in the development of agrochemicals, such as herbicides and pesticides. Its ability to interact with biological systems makes it a candidate for creating compounds that can protect crops from pests and diseases .

Environmental Science

Environmental scientists study 4-bromo-N-methoxy-N,2-dimethylbenzamide for its potential impact on the environment. This includes understanding its degradation pathways, persistence in various ecosystems, and potential toxicity to non-target organisms. Such studies are crucial for assessing the environmental safety of new chemical compounds .

Biochemical Research

In biochemical research, this compound is used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in various biochemical assays, helping researchers understand the mechanisms of enzyme action and the effects of potential inhibitors .

Safety and Hazards

While specific safety and hazard information for 4-bromo-N-methoxy-N,2-dimethylbenzamide was not found in the search results, general safety measures should always be followed when handling chemical substances. This includes avoiding contact with skin and eyes, ensuring adequate ventilation, and using personal protective equipment .

properties

IUPAC Name

4-bromo-N-methoxy-N,2-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7-6-8(11)4-5-9(7)10(13)12(2)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTHMRPWEAXRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101280020
Record name 4-Bromo-N-methoxy-N,2-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-methoxy-N,2-dimethylbenzamide

CAS RN

178313-45-6
Record name 4-Bromo-N-methoxy-N,2-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178313-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-methoxy-N,2-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the solution of compound 4-bromo-2-methylbenzoic acid D-1 (50 g, 0.23 mol) in DCM (500 mL) was added EDCI (48 g, 0.25 mol), HOBt (34.1 g, 0.25 mol), NMM (50.5 g, 0.50 mol) and N,O-dimethylhydroxylamine hydrochloride (24.3 g, 0.25 mol). The reaction mixture was stirred at room temperature overnight, diluted with DCM, washed with H2O (300 mL), 1 N HCl (300 mL), and saturated sodium bicarbonate solution (300 mL), dried over sodium sulfate, and concentrated to give the desired product D-2 (55 g, yield 91.6%) as yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
34.1 g
Type
reactant
Reaction Step One
Name
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91.6%

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-methyl-benzoic acid (1.00 g, 4.65 mmol) in methylene chloride (40 mL) at room temperature, were added N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (0.936 g, 4.88 mmol), triethylamine (1.49 mL, 1.07 mmol) and N,O-dimethylhydroxylamine hydrochloride (0.544 g, 5.86 mmol). The mixture was stirred at room temperature overnight and then diluted with ethyl acetate (50 mL) and washed with 0.5 M aqueous sodium hydroxide solution (75 mL). The aqueous layer was separated, extracted with ethyl acetate (50 mL) and the organic extracts combined, washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo. The crude product was purified by chromatography over silica gel gradient eluted between 0 and 50% v/v ethyl acetate in hexanes to give 4-bromo-N-methoxy-2,N-dimethyl-benzamide (886 mg, 74%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.936 g
Type
reactant
Reaction Step One
Quantity
1.49 mL
Type
reactant
Reaction Step One
Quantity
0.544 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Triethylamine (1.3 ml, 10.04 mmol) is added to a stirred suspension of N,O-dimethylhydroxylamine hydrochloride (0.45 g, 4.6 mmol) in toluene (15 ml). After 30 minutes at RT the solution is cooled to 0° C. and a solution of 4-bromo-2-methylbenzoyl chloride (0.977 g, 4.81 mmol) in toluene (5 ml) is slowly added. The reaction is stirred at RT for 2 h at 0° C. and then diluted with ethyl acetate. The mixture is washed with 0.1M aq. HCl solution followed by brine. The organic extract is separated, dried over (MgSO4) and concentrated in vacuo to afford a colourless oil. Purification by chromatography on silica, eluting with ethyl acetate:iso-hexane (1:1) yields the title product as a colourless oil. MS m/z 258.0 [M+H]+1H NMR (400 MHz, CDCl3) δ 2.32 (3H, s), 3.0 (3H, br s), 3.50 (3H, br s), 7.15 (1H, d), 7.35 (1H, d), 7.37 (1H, s).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.977 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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